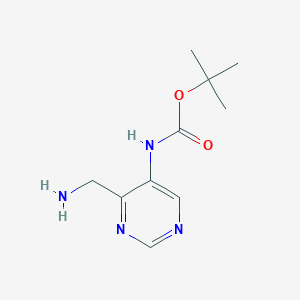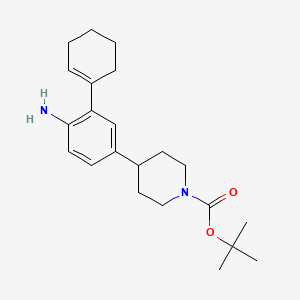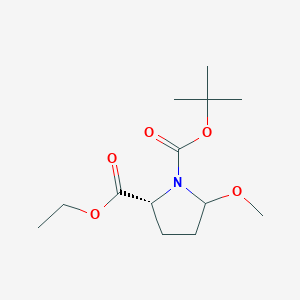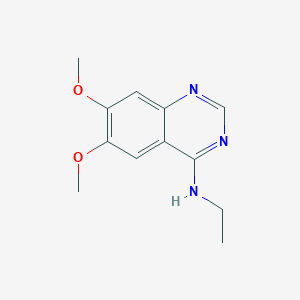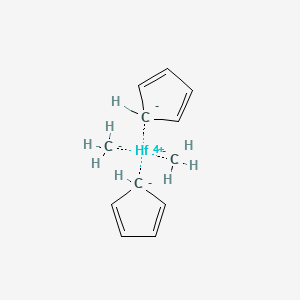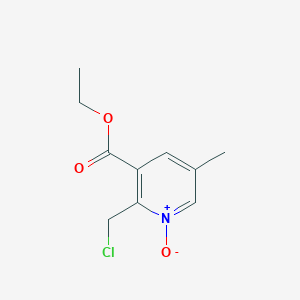
2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is a chemical compound with a complex structure that includes a pyridine ring, a chloromethyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide typically involves multiple steps. One common method starts with the chloromethylation of 5-methyl-3-pyridinecarboxylic acid, followed by esterification with ethanol. The final step involves the oxidation of the pyridine ring to introduce the 1-oxide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen in the pyridine ring.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring and its 1-oxide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-5-methylpyridine
- 3-Pyridinecarboxylic acid ethyl ester
- 2-(Chloromethyl)pyridine
Uniqueness
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is unique due to the presence of both the chloromethyl and ethyl ester groups, as well as the 1-oxide on the pyridine ring
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
ethyl 2-(chloromethyl)-5-methyl-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)8-4-7(2)6-12(14)9(8)5-11/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
TYVQJATUJRGQKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C([N+](=CC(=C1)C)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


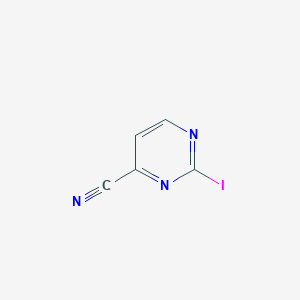
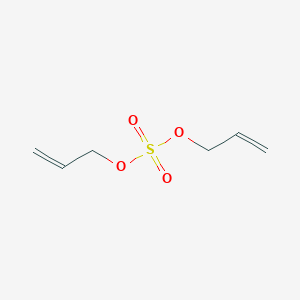
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)


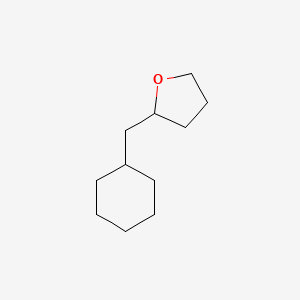
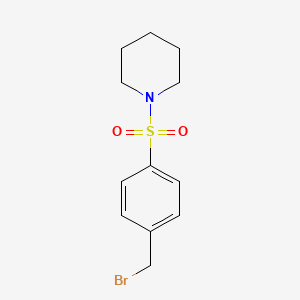

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
